molecular formula C27H25FN4O3S2 B11331234 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone

Cat. No.: B11331234
M. Wt: 536.6 g/mol
InChI Key: AMXPMKBXMDKWES-UHFFFAOYSA-N
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Description

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone is a complex organic compound that features a combination of piperazine, fluorophenyl, and imidazole moieties

Preparation Methods

The synthesis of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form the 4-(2-fluorophenyl)piperazine intermediate.

    Synthesis of the Imidazole Derivative: Separately, the imidazole derivative is synthesized by reacting 2-phenyl-4-(phenylsulfonyl)-1H-imidazole with appropriate reagents.

    Coupling Reaction: The final step involves coupling the piperazine and imidazole derivatives using a suitable linking agent, such as ethanone, under specific reaction conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, solvents, and temperature control.

Chemical Reactions Analysis

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and imidazole moieties, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.

    Pharmacology: Research focuses on its interaction with various receptors and enzymes, exploring its potential as a drug candidate.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The pathways involved can include neurotransmitter signaling, enzyme inhibition, or receptor activation, depending on the specific application and target.

Comparison with Similar Compounds

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone can be compared with similar compounds, such as:

The uniqueness of this compound lies in its combination of piperazine, fluorophenyl, and imidazole moieties, which contribute to its distinct chemical and pharmacological properties.

Properties

Molecular Formula

C27H25FN4O3S2

Molecular Weight

536.6 g/mol

IUPAC Name

2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C27H25FN4O3S2/c28-22-13-7-8-14-23(22)31-15-17-32(18-16-31)24(33)19-36-26-27(37(34,35)21-11-5-2-6-12-21)30-25(29-26)20-9-3-1-4-10-20/h1-14H,15-19H2,(H,29,30)

InChI Key

AMXPMKBXMDKWES-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=C(NC(=N3)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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